3-Cyclobutene-1,2-dione, 3-hydroxy-4-(phenylamino)-
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Overview
Description
3-Cyclobutene-1,2-dione, 3-hydroxy-4-(phenylamino)- is a compound of significant interest in organic chemistry. It features a cyclobutene ring with two ketone groups at positions 1 and 2, a hydroxy group at position 3, and a phenylamino group at position 4. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-hydroxy-4-(phenylamino)- typically involves the functionalization of a cyclobutene ring. One common method includes the reaction of cyclobutene-1,2-dione with phenylamine under controlled conditions to introduce the phenylamino group. The hydroxy group can be introduced through subsequent hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutene-1,2-dione, 3-hydroxy-4-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
3-Cyclobutene-1,2-dione, 3-hydroxy-4-(phenylamino)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Cyclobutene-1,2-dione, 3-hydroxy-4-(phenylamino)- exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity through its phenylamino group. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Dimethoxy-3-cyclobutene-1,2-dione: This compound features methoxy groups instead of hydroxy and phenylamino groups.
Uniqueness
3-Cyclobutene-1,2-dione, 3-hydroxy-4-(phenylamino)- is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxy and phenylamino groups allows for versatile chemical modifications and interactions with biological targets.
Properties
CAS No. |
52951-26-5 |
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Molecular Formula |
C10H7NO3 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-anilino-4-hydroxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H7NO3/c12-8-7(9(13)10(8)14)11-6-4-2-1-3-5-6/h1-5,11-12H |
InChI Key |
CTBDSFNVABPLBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C2=O)O |
Origin of Product |
United States |
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